molecular formula C14H12N2O2S B12218862 Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester CAS No. 890092-76-9

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester

Cat. No.: B12218862
CAS No.: 890092-76-9
M. Wt: 272.32 g/mol
InChI Key: HEBWVPAIVMVXHO-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include an imidazo[2,1-b]thiazole core, making it a valuable scaffold for the development of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea, acetone, and α-bromoacetophenone . The reaction proceeds through a series of steps, including N-deprotection, oxidative aminocarbonylation, and intramolecular conjugate addition, leading to the formation of the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy production, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]thiazole-2-carboxylic acid, 3-methyl-6-phenyl-, methyl ester stands out due to its versatile chemical reactivity and broad range of applications in medicinal chemistry and material science. Its unique structural features allow for the development of various derivatives with enhanced biological activities .

Properties

CAS No.

890092-76-9

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-9-12(13(17)18-2)19-14-15-11(8-16(9)14)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

HEBWVPAIVMVXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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